7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic molecule featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Its structure includes:
- Ethoxy groups at positions 7 and 4-phenyl, contributing to lipophilicity and metabolic stability.
- A pyridin-4-yl substituent at position 5, enhancing π-π stacking interactions and bioavailability.
- A dihydro-oxazine ring, which confers conformational rigidity .
The molecular formula is C₂₄H₂₃N₃O₃, with a molecular weight of 401.5 g/mol.
Properties
IUPAC Name |
7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-3-29-19-10-8-17(9-11-19)21-16-22-20-6-5-7-23(30-4-2)24(20)31-25(28(22)27-21)18-12-14-26-15-13-18/h5-15,22,25H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFXQXBUVFXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
The molecular formula of this compound is with a molecular weight of 401.5 g/mol. The structure features an oxazine ring fused with a pyrazole, which is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may induce apoptosis (programmed cell death) and paraptosis (a form of cell death distinct from apoptosis) through the activation of the JNK signaling pathway and the generation of reactive oxygen species (ROS) .
Key Mechanisms:
- Apoptosis Induction : The compound has been shown to enhance the expression of pro-apoptotic proteins such as Bax and cleaved PARP while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Cell Cycle Arrest : It can cause G1 phase arrest in cancer cells, which is crucial for preventing uncontrolled cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways .
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of its biological activity based on recent studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induces apoptosis and paraptosis |
| HepG2 (Liver Cancer) | 4.98 - 14.65 | Growth inhibition |
| U251 (Brain Cancer) | Not specified | Induces apoptosis via ROS-mediated pathways |
Case Studies and Research Findings
- Cytotoxicity in Breast Cancer : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant cytotoxicity and morphological changes indicative of apoptosis at concentrations as low as 1 μM . The study also demonstrated enhanced caspase-3 activity, confirming the compound's role in promoting apoptotic processes.
- Microtubule Destabilization : Another investigation highlighted that certain derivatives similar to this compound exhibited microtubule-destabilizing properties, which are critical for inhibiting cancer cell growth . This mechanism further supports its potential as an anticancer agent.
- Antioxidant Activity : The compound has shown promise in enhancing antioxidant enzyme activities, suggesting potential protective effects against oxidative stress-induced cellular damage .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Aromatic Substituents : The pyridin-4-yl group in the target compound offers stronger basicity and hydrogen-bonding capacity compared to thiophen-2-yl () or phenyl groups (), favoring target engagement in medicinal applications .
Key Findings:
- The target compound’s pyridin-4-yl group and ethoxy substituents synergistically enhance metabolic stability compared to nitrophenyl analogues, which are prone to nitro-reduction .
- Synthetic Efficiency : The target’s synthesis likely follows a chalcone-hydrazine pathway (), achieving higher yields (>70%) than nitrophenyl derivatives () due to fewer side reactions .
Q & A
Q. What are the key synthetic steps and intermediates for preparing 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
Methodological Answer: The synthesis involves three stages:
Chalcone Formation : Reacting substituted salicylic aldehydes (e.g., 2-hydroxybenzaldehydes) with acetophenones under Claisen-Schmidt conditions to yield 2-hydroxychalcones .
Pyrazoline Synthesis : Treating chalcones with hydrazine to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : Reacting pyrazolines with pyridine-4-carbaldehydes in ethanol under reflux to form the benzooxazine core .
Critical Intermediates : 2-hydroxychalcones (e.g., 3a–h) and pyrazolines (e.g., 4a–h) are pivotal for structural diversification.
Q. How is spectroscopic characterization (e.g., NMR, IR, MS) applied to confirm the structure of this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in chalcones at ~1650 cm⁻¹, N-H in pyrazolines at ~3300 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂), while ¹³C NMR resolves aromatic and heterocyclic carbons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) and fragmentation patterns .
Q. What computational tools are used to predict the bioavailability of this compound?
Methodological Answer:
- Lipinski’s Rule of Five : Assesses molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
- Veber’s Rules : Evaluates topological polar surface area (TPSA <140 Ų) and rotatable bonds (<10) to predict intestinal permeability .
- Software : Tools like MOE or Schrödinger Suite calculate these parameters using SMILES notation derived from the structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final cyclization step?
Methodological Answer:
- Solvent Selection : Ethanol is standard, but solvent-free conditions (e.g., melt reactions) reduce side products and enhance atom economy .
- Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl substitutions .
- Temperature Control : Reflux (80–100°C) balances reaction rate and decomposition; microwave-assisted synthesis may reduce time .
Q. How do substituents on the pyridine and ethoxyphenyl groups influence biological activity?
Methodological Answer:
- Pyridine Position : Pyridin-4-yl groups enhance π-π stacking with target proteins (e.g., kinases), while pyridin-3-yl may alter binding orientation .
- Ethoxy Substituents : Electron-donating ethoxy groups on the phenyl ring increase lipophilicity (logP), affecting membrane permeability .
- Bioactivity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., phosphodiesterase or kinase targets) across derivatives .
Q. How can data contradictions in synthetic routes (e.g., alternative intermediates) be resolved?
Methodological Answer:
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify energetically favorable intermediates .
- Cross-Validation : Reproduce conflicting methods (e.g., hydrazine vs. solvent-free cyclization) with in-situ monitoring (e.g., TLC/HPLC) .
- Isolation of Byproducts : Characterize unexpected products via X-ray crystallography to clarify reaction mechanisms .
Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding poses with targets (e.g., PDE5 or carbonic anhydrase) using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over nanoseconds to assess stability of interactions .
- QSAR Models : Train models on bioactivity data to correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
